4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide
Description
4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide (CAS 344282-17-3) is an aromatic heterocyclic compound featuring a pyrimidine core substituted with a phenyl group at the 5-position and a 4-fluorobenzylthio group at the 2-position. Classified as a sulfur-containing intermediate, it is structurally related to inhibitors, catalysts, and other bioactive molecules .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2S/c18-16-8-6-13(7-9-16)12-21-17-19-10-15(11-20-17)14-4-2-1-3-5-14/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAFCWHEQPLZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrimidine ring substituted with a fluorobenzyl group and a phenyl group. This configuration is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. For instance, studies on related pyrimidine derivatives showed significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity : The presence of the pyrimidine moiety has been linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Anticancer Properties : Research indicates that compounds containing the pyrimidine scaffold can influence cancer cell proliferation. They may induce apoptosis or inhibit cell cycle progression in various cancer cell lines, suggesting a potential role in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the pyrimidine ring or substituent groups can significantly alter potency and selectivity. For example, the introduction of electron-donating or electron-withdrawing groups has been shown to enhance anti-inflammatory effects by modulating interactions with target enzymes .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited potent COX-2 inhibition, with selectivity indexes surpassing those of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Efficacy
In vitro assays demonstrated that similar compounds showed significant antibacterial activity against strains resistant to conventional antibiotics. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) that highlight their potential as new antimicrobial agents .
Data Tables
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds, including 4-Fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. For instance, the compound's structural similarity to known inhibitors allows it to interact effectively with cancer-related pathways, potentially leading to new therapeutic strategies against various cancers .
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable for treating hyperpigmentation disorders. The binding affinity and inhibitory effects of this compound have been evaluated through kinetic studies, revealing promising results in competitive inhibition assays .
Anti-inflammatory Properties
Pyrimidine derivatives are also noted for their anti-inflammatory effects. Research has demonstrated that certain analogs can significantly suppress cyclooxygenase (COX) activity, which is crucial in the inflammatory response. The anti-inflammatory potential of this compound can be explored further through structure-activity relationship (SAR) studies to optimize its efficacy against inflammatory diseases .
Fungicidal Activity
The compound's structural characteristics suggest potential applications as a fungicide. Pyrimidine derivatives have been documented to exhibit protective effects against various fungi, including ascomycetes and basidiomycetes. The ability to inhibit fungal growth makes this compound a candidate for agricultural use in protecting crops from fungal pathogens .
Organic Electronics
The unique electronic properties of pyrimidine-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups enhances the charge transport properties and stability of the materials used in these devices .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator is its pyrimidine core with sulfur-linked fluorobenzyl and phenyl substituents. Below is a comparison with analogous sulfur-containing pyrimidine derivatives:
Table 1: Structural and Functional Group Comparison
Key Observations:
- Electron Effects : The 4-fluorobenzyl group in the target compound enhances lipophilicity compared to polar sulfonic acid derivatives like 2-phenylbenzimidazole-5-sulfonic acid .
- Reactivity : Sulfides (e.g., target compound) are less reactive toward nucleophilic substitution than bromides (e.g., 4-fluorobenzyl bromide, a precursor in synthesis) but may participate in oxidation reactions .
Table 2: Inferred Physicochemical Properties
Safety Notes:
- 4-Fluorobenzyl bromide, a precursor, releases toxic hydrogen fluoride (HF) upon decomposition, necessitating stringent safety protocols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluorobenzyl 5-phenyl-2-pyrimidinyl sulfide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:
- Pyrimidine Functionalization : Introduce the sulfide group at the 2-position of the pyrimidine ring using thiophiles (e.g., NaSH) under inert atmospheres .
- Fluorobenzyl Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 4-fluorobenzyl group. Optimize solvent polarity (e.g., DMF/water mixtures) and temperature (80–100°C) to improve yields .
- Yield Enhancement : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How can structural characterization of this compound be performed to confirm its purity and configuration?
- Methodological Answer : Combine multiple analytical techniques:
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths/angles (e.g., C–S bond: ~1.81 Å) and fluorobenzyl orientation .
- NMR Spectroscopy : Use -NMR to verify fluorobenzyl substitution patterns (δ ≈ -115 ppm for para-fluorine) and -NMR for pyrimidine protons (δ 8.2–8.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H] at m/z 341.1) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
- Waste Management : Segregate sulfide-containing waste in airtight containers. Neutralize with oxidizing agents (e.g., HO) before disposal .
- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential sulfide toxicity .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the sulfide group in biological systems (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinetic Assays : Measure inhibition constants () for target enzymes (e.g., cytochrome P450) using fluorogenic substrates. Compare with non-sulfide analogs to isolate sulfide effects .
- Molecular Docking : Simulate interactions between the sulfide moiety and enzyme active sites (e.g., hydrogen bonding with cysteine residues) using software like AutoDock Vina .
- Isotopic Labeling : Synthesize -labeled derivatives to track sulfur participation in enzymatic reactions via MS/MS .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?
- Methodological Answer :
- Solvent Effects : Test in deuterated DMSO vs. CDCl to identify solvent-induced shifts. For example, pyrimidine protons may upshift in polar solvents due to hydrogen bonding .
- Dynamic NMR : Perform variable-temperature -NMR to detect conformational flexibility (e.g., rotamers of the fluorobenzyl group) .
- 2D Correlation Spectroscopy : Use HSQC and HMBC to assign ambiguous peaks and verify connectivity between fluorobenzyl and pyrimidine moieties .
Q. What computational methods are suitable for predicting the compound’s reactivity and stability under physiological conditions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C–S bond stability) and electrostatic potential maps .
- MD Simulations : Simulate solvation in water/lipid bilayers to assess membrane permeability (logP ≈ 3.2) and hydrolysis rates at pH 7.4 .
- pKa Prediction : Use ChemAxon or SPARC to estimate sulfide protonation states (predicted pKa ~6.5), influencing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
